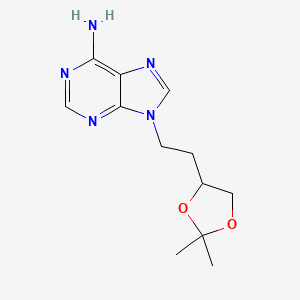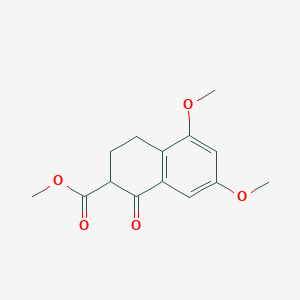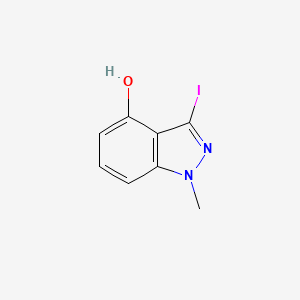
tert-butyl 6-fluoro-2-(hydroxymethyl)-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-fluoro-2-(hydroxymethyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a tert-butyl ester group, a fluorine atom, and a hydroxymethyl group attached to the indole core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-fluoro-2-(hydroxymethyl)-1H-indole-1-carboxylate typically involves multi-step organic synthesis. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable indole derivative.
Fluorination: Introduction of the fluorine atom at the 6-position of the indole ring using a fluorinating agent such as Selectfluor.
Hydroxymethylation: The hydroxymethyl group is introduced via a formylation reaction followed by reduction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Jones reagent, PCC (Pyridinium chlorochromate)
Reduction: LiAlH4, DIBAL-H (Diisobutylaluminum hydride)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products:
Oxidation: 6-fluoro-2-(carboxymethyl)-1H-indole-1-carboxylate
Reduction: 6-fluoro-2-(hydroxymethyl)-1H-indole-1-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated as a potential lead compound for drug development due to its structural similarity to bioactive indole derivatives.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-fluoro-2-(hydroxymethyl)-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the hydroxymethyl and ester groups can modulate its solubility and bioavailability.
Comparison with Similar Compounds
6-fluoroindole: Lacks the hydroxymethyl and tert-butyl ester groups.
tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate: Lacks the fluorine atom.
2-(hydroxymethyl)-1H-indole-1-carboxylate: Lacks both the fluorine atom and tert-butyl ester group.
Uniqueness:
- The presence of the fluorine atom enhances the compound’s chemical reactivity and biological activity.
- The tert-butyl ester group provides steric hindrance, which can influence the compound’s interaction with biological targets.
- The hydroxymethyl group offers additional sites for chemical modification, making it a versatile intermediate for further synthesis.
Properties
Molecular Formula |
C14H16FNO3 |
|---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
tert-butyl 6-fluoro-2-(hydroxymethyl)indole-1-carboxylate |
InChI |
InChI=1S/C14H16FNO3/c1-14(2,3)19-13(18)16-11(8-17)6-9-4-5-10(15)7-12(9)16/h4-7,17H,8H2,1-3H3 |
InChI Key |
QXVIIOILJNVRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11850435.png)

![5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11850444.png)



![benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850477.png)






![2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11850532.png)
